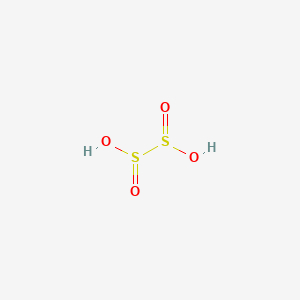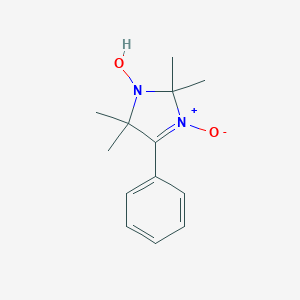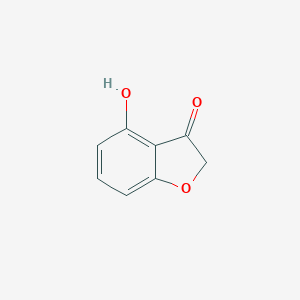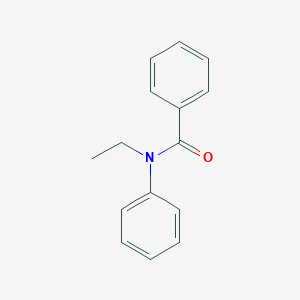![molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8](/img/structure/B92677.png)
4-Hydrazinothieno[3,2-d]pyrimidine
Descripción general
Descripción
4-Hydrazinothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H6N4S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Hydrazinothieno[3,2-d]pyrimidine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 166.21 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydrazinothieno[3,2-d]pyrimidine are not detailed in the available literature, pyrimidine compounds are known for their various chemical interactions and applications .
Physical And Chemical Properties Analysis
4-Hydrazinothieno[3,2-d]pyrimidine has a molecular weight of 166.21 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 166.03131738 g/mol . The Topological Polar Surface Area is 92.1 Ų, and it has a Heavy Atom Count of 11 .
Aplicaciones Científicas De Investigación
Core Structure in Drug Molecules
Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .
Anti-Infective Applications
Pyrimidine-based drugs have been used in the development of anti-infective therapeutics . This includes the treatment of bacterial, fungal, and viral infections .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . For instance, certain pyrimidine derivatives have displayed excellent anticancer activity against various cancer cell lines .
Immunology and Immuno-Oncology Applications
Pyrimidine-based drugs have been used in the field of immunology and immuno-oncology . They have been used to modulate the immune response in the treatment of various diseases .
Neurological Disorder Applications
Pyrimidines have been used in the treatment of neurological disorders . They have been used in the development of drugs for the treatment of conditions such as chronic pain and diabetes mellitus .
Anti-Inflammatory Applications
Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been used in the development of anti-inflammatory drugs . These drugs help to reduce inflammation and can be used in the treatment of various inflammatory conditions .
Analgesic Applications
Pyrimidines have been used in the development of analgesic drugs . These drugs are used to relieve pain .
Antioxidant Applications
Pyrimidines have been used in the development of antioxidant drugs . These drugs help to protect the body from damage caused by harmful molecules known as free radicals .
Safety And Hazards
Propiedades
IUPAC Name |
thieno[3,2-d]pyrimidin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGLBGUBIKIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinothieno[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)







![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
